2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
Scientific Research Applications
Aromaticity and Molecular Structure Studies
2,3-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives have been extensively studied for their aromaticity and molecular structures. Research involving X-ray diffraction and ab initio calculations has provided insights into the aromatic character of furo[3,2-b]pyrrole systems. These studies reveal that the aromaticity of these compounds is influenced by topological factors and substituent effects, which are stronger than those in benzene derivatives (Cyrański et al., 2001).
Synthesis and Reactivity
Various synthetic methods and reactions involving this compound have been explored. These include the synthesis of aminofuro[3,2-c]pyridinium tosylates and their reactions, leading to the formation of unique pyrazolo[1,5-a]pyridinecarboxylic esters (Bencková & Krutošíková, 1999). Additionally, studies on the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids highlight the versatility of this compound in forming various heterocyclic structures (Bencková & Krutošíková, 1997).
Medicinal Chemistry and Biological Activity
The derivatives of this compound have been investigated for their potential in medicinal chemistry. This includes the study of antileukemic activity of certain derivatives, highlighting the potential therapeutic applications of these compounds in oncology (Ladurée et al., 1989).
Environmental and Physical Chemistry Applications
Research has also been conducted on the environmental and physical chemistry aspects of these compounds. For instance, studies involving DC polarographic and UV spectrometric analyses of substituted furo[3,2-b]pyrroles aim to discover biologically active compounds and assesstheir potential carcinogenicity. These studies provide valuable insights into the structural influences on ionization constants and potential biological activities of these compounds (Romanova et al., 2001).
Properties
IUPAC Name |
2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-4-5(2)13-7-3-6(9(11)12)10-8(4)7/h3,10H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXWNFBYRBJQAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1NC(=C2)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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